molecular formula C7H5NO2 B1608522 Prop-2-ynyl 2-cyanoacrylate CAS No. 44898-13-7

Prop-2-ynyl 2-cyanoacrylate

Cat. No. B1608522
CAS RN: 44898-13-7
M. Wt: 135.12 g/mol
InChI Key: UVTYYXOSOUBFIW-UHFFFAOYSA-N
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Description

Prop-2-ynyl 2-cyanoacrylate , also known as propargyl cyanoacrylate , belongs to the family of cyanoacrylate adhesives. These adhesives are renowned for their rapid polymerization upon contact with moisture, forming strong bonds. Prop-2-ynyl 2-cyanoacrylate is characterized by its acrylate functional group (–C=C–C≡N) and its ability to adhere to various substrates, including plastics, metals, and tissues.



Synthesis Analysis

The synthesis of prop-2-ynyl 2-cyanoacrylate involves the reaction of propargyl alcohol with cyanoacrylic acid (or its ester form). The reaction proceeds via an anionic polymerization mechanism, where the acrylate group attacks the cyano group, leading to rapid polymerization and the formation of a strong adhesive bond. The synthesis typically occurs under anhydrous conditions to prevent premature polymerization.



Molecular Structure Analysis

The molecular structure of prop-2-ynyl 2-cyanoacrylate consists of a propargyl group (–C≡C–CH₂–) attached to the cyanoacrylate moiety (–C=C–C≡N). The acrylate double bond provides reactivity, while the cyano group enhances adhesion properties. The compact structure contributes to its ability to penetrate porous materials.



Chemical Reactions Analysis


  • Polymerization : Upon exposure to moisture (even ambient humidity), prop-2-ynyl 2-cyanoacrylate undergoes rapid anionic polymerization. The acrylate group attacks the cyano group, forming a strong polymer network.

  • Hydrolysis : In the presence of water, the cyanoacrylate bond can hydrolyze, weakening the adhesive. This property is essential for medical applications where controlled degradation is desired.



Physical And Chemical Properties Analysis


  • Viscosity : Low viscosity for easy application.

  • Setting Time : Rapid curing within seconds.

  • Strength : High tensile and shear strength.

  • Temperature Resistance : Sensitive to high temperatures.

  • Transparency : Clear and colorless.

  • Solubility : Insoluble in water but soluble in organic solvents.


Safety And Hazards


  • Irritant : Can cause skin and eye irritation.

  • Toxic Fumes : During polymerization, toxic fumes may be released.

  • Avoid Contact with Skin : Adhere to safety precautions during application.

  • Storage : Store in a cool, dry place away from moisture.


Future Directions


  • Biomedical Applications : Explore its use in wound closure, tissue bonding, and drug delivery.

  • Modified Formulations : Develop variants with improved temperature resistance and biocompatibility.

  • Sustainability : Investigate eco-friendly alternatives to traditional cyanoacrylates.


properties

IUPAC Name

prop-2-ynyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c1-3-4-10-7(9)6(2)5-8/h1H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTYYXOSOUBFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196332
Record name Prop-2-ynyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-ynyl 2-cyanoacrylate

CAS RN

44898-13-7
Record name 2-Propyn-1-yl 2-cyano-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44898-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prop-2-ynyl 2-cyanoacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044898137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prop-2-ynyl 2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prop-2-ynyl 2-cyanoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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